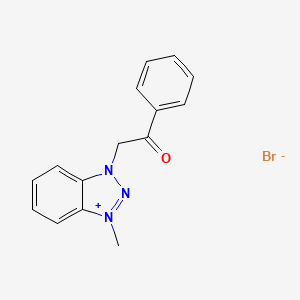

3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium” is a chemical compound with the linear formula C16H15BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A modified procedure has been proposed for the synthesis of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one . The goal of this work was to study reactions of methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of “3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium” is represented by the linear formula C16H15BrN2O . The molecular weight of the compound is 331.215 .Chemical Reactions Analysis

The compound has been used in reactions with nitrogen nucleophiles . The structure of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one was modified at the seven-membered ring, specifically at the C4–N5 bond .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

Synthesis of Benzimidazole Derivatives

1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) was used as a catalyst for synthesizing benzimidazole derivatives, showcasing the role of Bronsted acidic ionic liquids (BAILs) in enhancing catalytic efficiency under mild and green conditions (Sajjadifar et al., 2019).

Synthesis of Amino Amide Salts

Amino amides were synthesized from 2AMBZ dihydrochloride and amino acids, revealing the influence of anions and solvent molecules on the stabilization of supramolecular structures. The study highlighted the role of molecular geometry, charge, and hydrogen bond interactions in the crystalline state (Avila-Montiel et al., 2015).

Formation of Supramolecular Structures

The synthesis of benzotriazole derivatives, such as 1,3,5-Tris{[3-(1H-benzotriazol-1-ylmethyl)phenoxy]methyl}-2,4,6-trimethylbenzene, demonstrated the formation of complex molecular architectures. The study emphasized the importance of intermolecular C—H⋯N hydrogen bonding in forming crystal structures (Xu et al., 2008).

Catalytic and Chemical Reactivity Applications

Catalysis in Ring-Opening Polymerization

Aluminium complexes with benzotriazole-phenoxide ligands were synthesized and utilized as catalysts for the ring-opening polymerization of L-lactide. The alumoxane complex showcased high efficiency and control in polymerization, producing polymers with expected molecular weights and narrow polydispersity indices (Li et al., 2011).

Synthesis of Antifungal and Antibacterial Agents

Benzotriazole derivatives were synthesized and evaluated for their antifungal and antibacterial activities against a range of microorganisms. The study illustrated the potential of benzotriazole compounds in medical and pharmaceutical applications (Shukla & Srivastava, 2008).

Biotransformation and Environmental Implications

Benzotriazoles, as organic micropollutants, were studied for their biodegradation pathways in activated sludge. The research provided insights into aerobic biological degradation mechanisms, degradation rates, and the identification of transformation products, contributing to our understanding of the environmental fate of these compounds (Huntscha et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N3O.BrH/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDNTGKEORSIKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)